molecular formula C14H14N2O4 B11101094 5-Acetyl-4-benzo[1,3]dioxol-5-yl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

5-Acetyl-4-benzo[1,3]dioxol-5-yl-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

Cat. No.: B11101094
M. Wt: 274.27 g/mol
InChI Key: XROHLXAEBBVVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a pyrimidinone core

Preparation Methods

The synthesis of 5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.

Chemical Reactions Analysis

5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.

Scientific Research Applications

5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

5-Acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone can be compared with other similar compounds, such as:

    5-Acetyl-4-(2H-1,3-benzodioxol-5-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-one: This compound has a similar structure but includes a phenyl group, which may alter its chemical and biological properties.

    1,3-Benzodioxol-5-yl 4-morpholinecarboxylate: This compound contains a benzodioxole ring but differs in its functional groups, leading to different reactivity and applications.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

5-acetyl-4-(1,3-benzodioxol-5-yl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C14H14N2O4/c1-7-12(8(2)17)13(16-14(18)15-7)9-3-4-10-11(5-9)20-6-19-10/h3-5,13H,6H2,1-2H3,(H2,15,16,18)

InChI Key

XROHLXAEBBVVTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)C

solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.